7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride
Description
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-9-6-5-8-4-3-7-11-10(8)12-9;/h2,5-6H,1,3-4,7H2,(H,11,12);1H |
InChI Key |
BOZZBDLJIWHWOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(CCCN2)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and efficiency. Techniques such as metal-catalyzed synthesis and ring expansion reactions are employed to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a Fab I inhibitor, which is crucial for its antibacterial activity . The compound binds to the active site of the enzyme, inhibiting its function and thereby preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 8-N-BOC-5,6,7,8-tetrahydro-1,8-naphthyridine-2-propionic acid
Uniqueness
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridine hydrochloride is unique due to its specific ethenyl substitution, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Biological Activity
7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine hydrochloride is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas including oncology, infectious diseases, and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods including the Horner-Wadsworth-Emmons reaction and other synthetic pathways that involve the modification of naphthyridine derivatives. The structural formula is represented as follows:
Anticancer Properties
Research indicates that naphthyridine derivatives possess significant anticancer properties. A study evaluating various naphthyridine compounds found that those with a similar scaffold to 7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine exhibited cytotoxic effects on multiple human cancer cell lines. Notably:
- IC50 Values : Compounds in this class often demonstrate IC50 values ranging from 0.03 to 8.5 μM against cancer cell lines such as MCF-7 (breast cancer), HL60 (leukemia), and HepG2 (hepatocellular carcinoma) .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Aaptamine | THP-1 | 0.03 |
| Demethyl(oxy)aaptamine | MDA-MB-231 | 0.05 |
| Isolated Naphthyridines | HeLa | 0.07 |
Antimicrobial Activity
Naphthyridines have also been shown to exhibit antimicrobial properties. A review highlighted their effectiveness against various pathogens including bacteria and fungi. The mechanism often involves interference with DNA replication processes in microbial cells.
Neurological Effects
Certain studies suggest that naphthyridine derivatives may have neuroprotective effects. They are believed to modulate neurotransmitter systems and exhibit psychotropic effects which could be beneficial in treating conditions like depression and anxiety.
Case Studies
-
Study on Anticancer Activity :
In a controlled experiment, researchers tested the efficacy of several naphthyridine derivatives on human cancer cell lines. The results indicated that compounds similar to 7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine induced apoptosis in cancer cells through caspase activation pathways . -
Antimicrobial Evaluation :
A separate investigation assessed the antibacterial activity of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL .
Q & A
Q. What are the primary synthetic routes for 7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine hydrochloride, and what challenges arise during its preparation?
The Horner–Wadsworth–Emmons (HWE) olefination is a key methodology for synthesizing 7-alkyl-substituted tetrahydro-1,8-naphthyridines. However, challenges include unwanted side reactions such as Boc group migration from nitrogen to the exocyclic methyl group during deprotonation and quenching steps, leading to phosphoramidate byproducts instead of the desired phosphonate intermediates. Optimization of protecting groups and reaction conditions (e.g., temperature, base strength) is critical to suppress such side reactions .
Q. How can researchers confirm the structural integrity of intermediates and final products during synthesis?
Methodological validation involves multinuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, 2,7-diethyl-1,8-naphthyridine was characterized via ¹H NMR (δ 8.05 ppm for aromatic protons) and HRMS (m/z 187.1235 [M+H]⁺). Stability studies under inert atmospheres and monitoring of tautomeric equilibria (e.g., hydroxyimino vs. hydroxyamino forms) are also essential .
Q. What substitution patterns on the naphthyridine core enhance cytotoxic activity?
Substituents at the C-2, C-5, C-6, and C-7 positions significantly influence cytotoxic potency. For instance, electron-withdrawing groups (e.g., chloro, fluoro) at C-7 and hydrogen-bond donors at C-1 correlate with improved activity in cancer cell lines (e.g., HL-60, MCF7). 3D-QSAR models highlight favorable electrostatic interactions near the C-1 NH group and hydrophobic regions at the C-7 position .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar naphthyridine derivatives?
Contradictions often arise from variations in substitution patterns, stereochemistry, or assay conditions. Methodological solutions include:
- Comparative SAR analysis : Systematic evaluation of substituent effects using standardized assays (e.g., MTT cytotoxicity screens).
- Computational docking : Mapping interactions with target proteins (e.g., integrins, DNA topoisomerases) to identify critical binding motifs.
- Data triangulation : Cross-referencing in vitro, in vivo, and clinical data to validate mechanisms .
Q. What computational strategies are used to predict and optimize the pharmacokinetic properties of 1,8-naphthyridine derivatives?
Advanced methods include:
- Molecular dynamics simulations : Assessing solubility and membrane permeability via logP/logD calculations.
- ADMET prediction : Using tools like SwissADME to forecast absorption, metabolism, and toxicity.
- 3D-QSAR with CoMFA/CoMSIA : Correlating electrostatic and steric fields with bioactivity to guide structural modifications .
Q. How do reaction conditions influence regioselectivity in the synthesis of fused 1,8-naphthyridine derivatives?
Regioselectivity is controlled by:
- Catalyst choice : Transition metals (e.g., Pd, Cu) direct cross-coupling reactions to specific positions.
- Substrate prefunctionalization : Ortho-nitrosobenzaldehydes react with enynes under acid catalysis to form tetrahydrobenzo[b][1,8]naphthyridines with >78% regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing side reactions .
Q. What mechanistic insights explain the role of 7-ethenyl substituents in modulating biological activity?
The ethenyl group enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Its conjugation with the naphthyridine core also improves electron delocalization, increasing binding affinity. Comparative studies with methyl or ethyl substituents reveal reduced steric hindrance and optimized hydrophobic interactions for the ethenyl derivative .
Methodological and Analytical Questions
Q. Which in vitro models are most relevant for evaluating the anticancer potential of 7-ethenyl derivatives?
Standardized models include:
- Cell line panels : HL-60 (leukemia), HeLa (cervical cancer), and MCF7 (breast cancer) for broad-spectrum screening.
- Mechanistic assays : Topoisomerase inhibition, apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry).
- 3D tumor spheroids : Mimicking in vivo tumor microenvironments for efficacy validation .
Q. How can researchers address low yields in Horner–Wadsworth–Emmons reactions for naphthyridine synthesis?
Yield optimization strategies:
Q. What are the emerging non-medicinal applications of 1,8-naphthyridine derivatives in materials science?
Recent studies highlight their use in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
